molecular formula C10H15BrCl2N2O B6276305 3-bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride CAS No. 2763759-87-9

3-bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride

Cat. No.: B6276305
CAS No.: 2763759-87-9
M. Wt: 330
InChI Key:
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Description

3-bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride: is a chemical compound with the molecular formula C10H14BrN2O·2HCl It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of a bromine atom at the third position and a piperidin-4-yloxy group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride typically involves the following steps:

    Bromination: The starting material, 2-hydroxypyridine, undergoes bromination to introduce a bromine atom at the third position, forming 3-bromo-2-hydroxypyridine.

    Etherification: The hydroxyl group at the second position is then converted to a piperidin-4-yloxy group through an etherification reaction with piperidine. This step involves the use of a suitable base and solvent to facilitate the reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at the third position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the piperidin-4-yloxy group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

  • Substituted pyridine derivatives
  • Oxidized or reduced forms of the compound
  • Hydrolyzed products with cleaved ether linkages

Scientific Research Applications

Chemistry: 3-bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceutical intermediates.

Biology: The compound is utilized in the development of bioactive molecules and probes for studying biological processes. Its derivatives have shown potential as enzyme inhibitors and receptor modulators.

Medicine: Research has explored the compound’s potential as a therapeutic agent. Its derivatives are being investigated for their activity against various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor by blocking the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 3-chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride
  • 3-fluoro-2-(piperidin-4-yloxy)pyridine dihydrochloride
  • 3-iodo-2-(piperidin-4-yloxy)pyridine dihydrochloride

Comparison: Compared to its analogs, 3-bromo-2-(piperidin-4-yloxy)pyridine dihydrochloride exhibits unique reactivity due to the presence of the bromine atom. Bromine is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the size and electronegativity of bromine influence the compound’s electronic properties, affecting its interaction with molecular targets.

Properties

CAS No.

2763759-87-9

Molecular Formula

C10H15BrCl2N2O

Molecular Weight

330

Purity

95

Origin of Product

United States

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